Melting Point Differentiation: 7-Methyl vs. 8-Methyl vs. Non-Methylated Chloromethylimidazopyridine Analogs
The target compound exhibits a reported melting point with decomposition at approximately 250°C , which is substantially higher than the predicted melting point of 106.93°C for the 8-methyl positional isomer 2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine (CAS 182181-42-6) and the experimentally reported 84–85°C for the non-methylated analog 2-(chloromethyl)imidazo[1,2-a]pyridine (CAS 57892-76-9) . This ~143–165°C difference in melting point suggests significantly stronger intermolecular forces in the 7-methyl isomer, likely arising from the specific positioning of the methyl group relative to the chloromethyl substituent.
| Evidence Dimension | Melting point (solid-state thermal stability) |
|---|---|
| Target Compound Data | 250°C (decomposition) |
| Comparator Or Baseline | 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine: 106.93°C (predicted, EPI Suite); 2-(Chloromethyl)imidazo[1,2-a]pyridine: 84–85°C (experimental) |
| Quantified Difference | Δ ~143°C vs. 8-methyl isomer; Δ ~165°C vs. non-methylated analog |
| Conditions | Target compound melting point from synthetic isolation and characterization; comparator melting points from EPA T.E.S.T. prediction and experimental literature respectively |
Why This Matters
The markedly higher melting point of the 7-methyl isomer has direct implications for solid-state handling, storage stability, and purification strategy during procurement and process development, distinguishing it from readily substitutable analogs.
- [1] Chemchart. 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine (CAS 182181-42-6). Estimated Properties: Melting Point 106.93°C (EPI Suite), Density 1.25 g/cm³ (EPA T.E.S.T.), Water Solubility 140.34 mg/L (EPA T.E.S.T.). View Source
- [2] Chemdict. 2-(Chloromethyl)imidazo[1,2-a]pyridine (CAS 57892-76-9). Melting point: 84–85°C. Molecular formula: C8H7ClN2, MW: 166.61 g/mol. View Source
